Chemical structure and properties of 2,5-Dimethyl-1-(4-nitrophenyl)piperazine
Chemical structure and properties of 2,5-Dimethyl-1-(4-nitrophenyl)piperazine
[1][2]
Executive Summary
2,5-Dimethyl-1-(4-nitrophenyl)piperazine is a specialized heterocyclic intermediate used primarily in the synthesis of bioactive small molecules, including antifungal agents, cell cycle inhibitors, and pleuromutilin antibiotics.[1][2] Characterized by a piperazine core flanked by two methyl groups and an electron-withdrawing nitrophenyl moiety, this compound exhibits distinct physicochemical properties governed by its stereochemistry (cis/trans isomerism) and the electronic push-pull system between the amine and the nitro group.[2] This guide provides a comprehensive technical analysis of its structure, synthesis, properties, and applications.[3]
Chemical Identity and Stereochemistry
The compound consists of a piperazine ring substituted at the N1 position with a para-nitrophenyl group and at the C2 and C5 positions with methyl groups. The introduction of methyl groups at the 2 and 5 positions creates stereocenters, leading to stereochemical complexity that is critical in pharmaceutical applications.
Nomenclature and Identifiers
| Property | Detail |
| IUPAC Name | 1-(4-Nitrophenyl)-2,5-dimethylpiperazine |
| CAS Number | 1030627-02-1 (Generic/Isomer unspecified) |
| Molecular Formula | C₁₂H₁₇N₃O₂ |
| Molecular Weight | 235.28 g/mol |
| SMILES | CC1CN(C(C1)C)C2=CC=C(C=C2)[O-] |
Stereochemical Considerations
The 2,5-dimethylpiperazine parent scaffold exists in two diastereomeric forms:
-
Trans-isomer (Chiral): The methyl groups are on opposite sides of the ring plane.[2] It exists as a pair of enantiomers ((2R,5R) and (2S,5S)).
-
Cis-isomer (Meso): The methyl groups are on the same side.[2] The parent molecule is achiral (meso) due to a plane of symmetry.
Impact on the Target Compound: Upon N-arylation with the 4-nitrophenyl group, the symmetry of the cis-precursor is broken, rendering the resulting product chiral.[2] Consequently:
-
From cis-2,5-dimethylpiperazine: The product is obtained as a racemic mixture of enantiomers.[2]
-
From trans-2,5-dimethylpiperazine (racemic): The product is obtained as a racemic mixture of diastereomers relative to the cis-derived product.[2]
Note: In pharmaceutical synthesis, the specific isomer of the starting material must be controlled to ensure batch consistency.
Synthesis and Manufacturing
The primary industrial route involves a Nucleophilic Aromatic Substitution (SNAr) reaction. The electron-withdrawing nitro group on the benzene ring activates the para-position for nucleophilic attack by the secondary amine of the piperazine.[2]
Reaction Protocol (SNAr)
Reagents: 1-Fluoro-4-nitrobenzene (or 1-Chloro-4-nitrobenzene), 2,5-Dimethylpiperazine.[2] Solvent: Acetonitrile (MeCN) or DMSO. Base: Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA).
Step-by-Step Methodology:
-
Preparation: Charge a reaction vessel with 1.0 equivalent of 1-fluoro-4-nitrobenzene and 1.5 equivalents of 2,5-dimethylpiperazine in acetonitrile.
-
Activation: Add 2.0 equivalents of K₂CO₃ to scavenge the hydrofluoric acid byproduct.
-
Reaction: Heat the mixture to reflux (80-90°C) for 4–12 hours. Monitor conversion via TLC or HPLC.
-
Work-up: Cool to room temperature. Filter off inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in dichloromethane (DCM) and wash with water/brine. The product can be purified via silica gel column chromatography (MeOH:DCM gradient) or recrystallization if solid.
Synthesis Pathway Diagram
Figure 1: Nucleophilic Aromatic Substitution pathway for the synthesis of the target compound.
Physicochemical Properties[3][4][5][6][7]
The presence of the nitro group significantly reduces the basicity of the N1 nitrogen via conjugation, leaving the N4 nitrogen as the primary basic center.
| Property | Value (Estimated/Experimental) | Context |
| Physical State | Yellow Oil or Solid | Depends on isomeric purity.[2] Pure trans-isomers tend to be crystalline solids (mp ~130°C for non-methylated analog).[2] |
| LogP (Lipophilicity) | ~1.8 – 2.2 | More lipophilic than unsubstituted phenylpiperazine due to methyl groups. |
| pKa (N4 - Distal) | ~8.5 – 9.0 | Typical secondary amine basicity; sterically hindered by adjacent methyls.[2] |
| pKa (N1 - Proximal) | < 1.0 | Non-basic due to strong electron-withdrawing nitro group resonance.[2] |
| Solubility | DCM, DMSO, Methanol | Low solubility in water unless protonated (salt form). |
Spectroscopic Characterization
Accurate identification requires distinguishing the methyl positional isomers and the aromatic substitution pattern.
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (CDCl₃, 400 MHz):
-
Aromatic Region: Two doublets (AA'BB' system) at ~8.1 ppm (2H, ortho to NO₂) and ~6.8 ppm (2H, ortho to N).
-
Piperazine Ring: Multiplets at 3.0–4.0 ppm.[2] The protons at C2 and C5 (methine) will appear distinct from the C3 and C6 (methylene) protons.
-
Methyl Groups: Two doublets at ~1.0–1.2 ppm. If the sample is a mixture of diastereomers, multiple sets of methyl doublets will be visible.
-
Mass Spectrometry (MS)
-
Ionization: ESI+ (Electrospray Ionization).
-
Molecular Ion: [M+H]⁺ = 236.14 m/z.
-
Fragmentation: Common fragments include loss of the nitro group (M-46) or cleavage of the piperazine ring.[2]
Biological Applications & Pharmacology[7][8][9]
This compound serves as a "privileged scaffold" intermediate. The 4-nitrophenylpiperazine moiety is a pharmacophore often modified to create drugs targeting G-protein coupled receptors (GPCRs) or fungal enzymes.[2]
Key Applications
-
Antifungal Agents: Precursor to itraconazole/posaconazole analogs where the nitro group is reduced to an amine and further functionalized.
-
Cell Cycle Inhibitors: Used in the synthesis of CDK (Cyclin-Dependent Kinase) inhibitors for oncology.
-
Antibiotics: Integrated into pleuromutilin derivatives to enhance activity against MRSA (Methicillin-Resistant Staphylococcus aureus).[2][4]
Functionalization Logic (SAR)
The nitro group is rarely the final functionality; it serves as a "masked" amine.
-
Reduction: NO₂ → NH₂ (Aniline).
-
Derivatization: The resulting aniline can be coupled with heterocycles (e.g., triazoles) to extend the binding pocket interaction in enzymes.
Figure 2: Downstream synthetic utility in pharmaceutical development.[2]
Safety and Handling
Hazard Classification:
-
Acute Toxicity: Potentially toxic if swallowed or absorbed through skin (Category 3/4). Nitroaromatics can cause methemoglobinemia.
-
Irritation: Causes skin and eye irritation.
-
Handling: Use in a fume hood. Wear nitrile gloves and safety glasses. Avoid dust formation.
Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the amine or moisture absorption.
References
-
Preparation of Piperazine Derivatives. US Patent Application US20070161615A1. (Describes the synthesis of (2S,5R)-2,5-dimethyl-1-(4-nitrophenyl)piperazine via SNAr).
-
Synthesis and Antibacterial Activity of Pleuromutilin Derivatives. MDPI Molecules, 2021. (Details the use of nitrophenyl-piperazine scaffolds in antibiotic design).
-
1-(4-Nitrophenyl)piperazine Physicochemical Data. PubChem Compound Summary. (Baseline data for the non-methylated analog).
-
Synthesis of 1-(2,5-Dimethoxy-4-nitrophenyl)piperidine. Molbank, 2023.[2][5] (Comparative SNAr methodologies for nitro-benzenes and cyclic amines).
Sources
- 1. (2S,5R)-2,5-dimethyl-1-(4-nitrophenyl)piperazine - CAS号 1030627-02-1 - 摩熵化学 [molaid.com]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. researchgate.net [researchgate.net]
- 4. Antibacterial Activity of a Promising Antibacterial Agent: 22-(4-(2-(4-Nitrophenyl-piperazin-1-yl)-acetyl)-piperazin-1-yl)-22-deoxypleuromutilin [mdpi.com]
- 5. mdpi.com [mdpi.com]
